N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-18-10-9-17(15-6-2-1-3-7-15)21-22(18)13-5-12-20-26(24,25)16-8-4-11-19-14-16/h1-4,6-11,14,20H,5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUVBMPEKLKJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation and Reduction: The compound can undergo oxidation-reduction reactions, particularly at the pyridazinone moiety.
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide.
Major Products: Depending on the reaction, products might include various substituted derivatives or oxidation products.
4. Scientific Research Applications: N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide has been explored in several fields:
Chemistry: As a building block in the synthesis of more complex molecules or as a catalyst.
Biology: Studied for its potential interactions with enzymes or receptors.
Medicine: Investigated for possible therapeutic properties, including anti-inflammatory or anti-cancer activities.
Industry: Used in the development of new materials or as a precursor in manufacturing processes.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action is often related to its interaction with specific enzymes or receptors. For example, it might inhibit enzyme activity by binding to the active site.
Effects: These interactions can lead to a range of effects, from modulating metabolic pathways to altering cell signaling.
6. Comparison with Similar Compounds: N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide stands out compared to similar compounds due to its unique structural features.
Similar Compounds: Examples include other sulfonamide-pyridazinone derivatives or pyridine-based sulfonamides. These might share some functional properties but differ in their specific applications or mechanisms of action.
So there you have it—a comprehensive look at this fascinating compound. Anything in particular pique your interest?
Biological Activity
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring fused with a phenyl group, contributing to its unique properties. Its molecular formula is with a molecular weight of approximately 383.5 g/mol. The sulfonamide group is known for its role in various pharmacological activities, including antibacterial and diuretic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases, similar to other pyridazine derivatives that have shown promising results in inhibiting cancer cell proliferation.
Cytotoxicity and Enzyme Inhibition
In vitro studies have demonstrated that derivatives of pyridazine compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds structurally related to this compound were tested for their inhibitory effects on c-Met kinase, an important target in cancer therapy.
Table 1: Cytotoxicity and Kinase Inhibitory Activities
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 | Significant cytotoxicity |
| Compound 12e | MCF-7 | 1.23 ± 0.18 | Significant cytotoxicity |
| Compound 12e | HeLa | 2.73 ± 0.33 | Significant cytotoxicity |
These findings indicate that the compound may possess strong anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential.
Study on Triazolo-Pyridazine Derivatives
A study published in the Journal of Medicinal Chemistry evaluated triazolo-pyridazine derivatives for their anticancer activity. The most promising derivative exhibited an IC50 value against c-Met kinase comparable to established inhibitors like Foretinib, suggesting that similar compounds could be developed based on the structure of this compound .
Apoptosis Induction
Further research indicated that certain derivatives could induce apoptosis in cancer cells in a dose-dependent manner. For example, treatment with compound 12e resulted in increased apoptosis rates in A549 cells, demonstrating its potential as a therapeutic agent targeting cancer cell survival pathways .
Scientific Research Applications
Medicinal Chemistry
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : The compound exhibits promising anticancer effects, particularly when combined with other agents such as MEK inhibitors. Studies have shown that it can enhance the efficacy of cancer treatments by targeting specific metabolic pathways in tumor cells .
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory responses by inhibiting fatty acid binding protein 4 (FABP4), which plays a critical role in lipid metabolism and inflammation . This inhibition could lead to reduced inflammation and associated diseases.
Biological Research
The biological activity of this compound has been linked to its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, making it a candidate for further exploration in drug development. Its structural features allow effective binding to molecular targets, potentially modulating their activity.
Material Science
In addition to its biological applications, this compound can serve as a building block in the synthesis of more complex molecules or as a catalyst in various chemical reactions. Its unique structure may enhance the properties of new materials being developed for industrial applications.
Case Studies and Research Findings
Recent literature highlights several studies that underscore the significance of this compound:
- Combination Therapy Research : A study explored the combination of this compound with MEK inhibitors, revealing enhanced efficacy against various cancer cell lines. This suggests a synergistic effect that could be leveraged for more effective cancer treatments.
- FABP4 Inhibition Studies : Research demonstrated that derivatives of pyridazinone effectively inhibit FABP4, leading to altered lipid metabolism and reduced inflammation in cellular models. This mechanism supports the potential use of the compound in treating metabolic disorders .
- Synthesis and Evaluation : Another investigation focused on synthesizing analogs of pyridazine derivatives and evaluating their cytotoxicity against different tumor cell lines. This study established structure-activity relationships that could inform future drug design efforts.
Preparation Methods
Structural Overview and Key Synthetic Challenges
N-(3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide (molecular formula C₁₈H₁₈N₄O₃S, MW 370.4) comprises three critical domains:
- Pyridazinone ring : A six-membered dihydropyridazine moiety with a ketone group at position 6.
- Phenyl and propyl substituents : A phenyl group at position 3 and a propyl chain linking the pyridazinone to the sulfonamide.
- Pyridine-3-sulfonamide : A sulfonamide group para to the pyridine nitrogen.
Cyclocondensation Strategies for Pyridazinone Core Formation
The pyridazinone ring is typically synthesized via cyclocondensation of γ-keto acids with hydrazine derivatives. Source details a protocol where 4-anthracen-9-yl-2-(1H-indol-3-yl)-4-oxo-butyric acid reacts with hydrazine hydrate in dry benzene under reflux to yield 6-anthracen-9-yl-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one. Adapting this method, the phenyl-substituted precursor 4-oxo-3-phenylbutanoic acid can be cyclized with hydrazine hydrate:
$$
\text{4-Oxo-3-phenylbutanoic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{benzene, reflux}} \text{3-Phenyl-4,5-dihydropyridazin-6-one} + \text{H}_2\text{O}
$$
Critical parameters include:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide, and what reagents/conditions are typically employed?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridine-3-sulfonamide derivatives are often prepared by reacting sulfonyl chloride intermediates with amines under basic conditions. Ethanol or DCM/MeOH mixtures are common solvents, with piperidine or triethylamine as catalysts. Reaction temperatures range from 0–5°C for sensitive intermediates to reflux conditions for less reactive systems .
- Key Steps :
- Use of 6-chloro-N-substituted pyridine-3-sulfonamide intermediates.
- Amine coupling (e.g., 3-(4-methylpiperazin-1-yl)propan-1-amine) in ethanol at elevated temperatures (e.g., 50–80°C) for 12–24 hours .
Q. How can researchers determine the solubility and physicochemical properties of this compound for in vitro assays?
- Methodology :
- LogP Calculation : Use computational tools like ACD/Labs Percepta Platform to predict hydrophobicity (logP ~3.2) based on structural fragments .
- Experimental Solubility : Conduct shake-flask experiments in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification. Reference solubility data for structurally similar sulfonamides (e.g., 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide derivatives) suggest moderate aqueous solubility (~50–100 µM) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodology :
- Chromatography : Use silica gel column chromatography with gradients of DCM/MeOH (0–4% MeOH) or ethyl acetate/hexane (0–100%) for optimal separation .
- Recrystallization : Ethanol or acetonitrile are preferred solvents for recrystallizing sulfonamide derivatives, yielding high-purity solids (e.g., melting points 173–190°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Catalyst Screening : Test copper(I) bromide or cesium carbonate to enhance coupling efficiency in amine reactions (e.g., 74% yield achieved with 3-(4-methylpiperazin-1-yl)propan-1-amine) .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide formation, while higher temperatures (35–50°C) accelerate nucleophilic substitutions .
Q. What advanced spectroscopic techniques are used to confirm the structure of this compound?
- Methodology :
- NMR Analysis :
- 1H NMR : Look for characteristic signals: δ 8.8–8.4 ppm (pyridyl protons), δ 7.5–7.3 ppm (phenyl protons), δ 3.5–3.2 ppm (propyl linker CH2 groups) .
- 13C NMR : Confirm carbonyl (C=O) peaks at ~170 ppm and pyridazine/pyridine carbons at 120–160 ppm .
- HRMS : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ = 527.2777 for related analogs) .
Q. How can researchers address discrepancies in bioactivity data between synthetic batches?
- Methodology :
- Impurity Profiling : Use HPLC-MS with reference standards (e.g., EP impurities like ofloxacin N-oxide) to identify byproducts. Adjust reaction stoichiometry or purification steps if impurities exceed 0.1% .
- Crystallinity Analysis : Compare X-ray diffraction patterns or DSC thermograms to detect polymorphic variations affecting solubility and activity .
Q. What strategies are effective for modifying the substituents on the pyridazinone or sulfonamide moieties to enhance target binding?
- Methodology :
- SAR Studies : Replace the phenyl group on the pyridazinone with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability. For the sulfonamide, introduce heterocyclic amines (e.g., imidazole derivatives) to enhance hydrogen bonding with target proteins .
- Docking Simulations : Use molecular modeling software (e.g., AutoDock) to predict interactions with enzymes like NLRP3 inflammasome or trypanosomal N-myristoyltransferase .
Q. How should researchers resolve contradictions in reported synthetic yields for this compound?
- Methodology :
- Reagent Purity : Ensure amines (e.g., 3-(1H-imidazol-1-yl)propan-1-amine) are freshly distilled to avoid moisture-induced side reactions. Lower yields (e.g., 21% vs. 74%) may stem from degraded starting materials .
- Scale-Up Adjustments : Pilot reactions at >1 mmol scale often require extended reaction times (48–72 hours) and inert atmospheres to maintain efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
